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For researchers and professionals in drug development, the colon remains a highly attractive

target for both local and systemic therapies. Its unique physiological environment,

characterized by a lower enzyme activity and a long transit time, offers a favorable window for

drug absorption, especially for sensitive biologic drugs. The key to successful colon-specific

drug delivery lies in protecting the therapeutic agent during its transit through the upper

gastrointestinal (GI) tract and ensuring its timely release in the colonic region.

One of the most promising strategies to achieve this targeted release leverages the metabolic

activity of the vast microbial population residing in the colon. This approach utilizes carriers,

such as non-digestible carbohydrates, that remain intact in the stomach and small intestine but

are readily fermented by colonic bacteria. This bacterial fermentation leads to the production of

short-chain fatty acids (SCFAs), which in turn lowers the local pH. This pH drop can trigger the

dissolution of a pH-sensitive polymer coating, leading to the release of the drug payload.

Among the various carbohydrates explored for this purpose, lactulose and isomalt have

emerged as prominent candidates, particularly within systems like the Colon-Specific Drug

Delivery System (CODES™). This guide provides an objective, data-driven comparison of

standard isomalt and lactulose for this application, summarizing key performance data,

detailing experimental protocols, and illustrating the underlying mechanisms.
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The fundamental principle behind using isomalt and lactulose for colon-targeted delivery is their

selective degradation by the colonic microbiota. Both are disaccharides that resist digestion by

human enzymes in the upper GI tract, allowing them to reach the colon intact. Once in the

colon, resident bacteria, notably species like Bifidobacterium, metabolize these sugars.[1][2][3]

[4][5][6] The fermentation process generates SCFAs such as acetic, butyric, and lactic acids,

causing a localized drop in pH.[7][8][9] In a system like CODES™, this acidification triggers the

dissolution of an inner acid-soluble polymer coat (e.g., Eudragit E100), which is protected by an

outer enteric coat (e.g., Eudragit L100) during its passage through the stomach. This cascade

of events leads to the release of the drug specifically in the colon.
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Fig. 1: Mechanism of microbiota-triggered drug release in the colon.
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Comparative Performance Data
A key study directly comparing isomalt and lactulose in a CODES™ formulation with the model

drug 5-aminosalicylic acid (5-ASA) provides the most relevant quantitative data for this guide.

[7][8][9]

In Vitro Degradation: pH Lowering Efficacy
The primary function of the trigger substance is to be fermented into acids, thereby lowering

the pH. In vitro studies using rat cecal contents demonstrate that lactulose leads to a faster and

more pronounced drop in pH compared to isomalt.

Table 1: In Vitro pH Reduction by Isomalt and Lactulose in Rat Cecal Contents

Time (hours)
pH with 1% Isomalt (Mean
± SD)

pH with 1% Lactulose
(Mean ± SD)

0 6.80 ± 0.05 6.80 ± 0.05

1 6.75 ± 0.08 6.60 ± 0.10

2 6.65 ± 0.10 6.25 ± 0.12

3 6.50 ± 0.11 5.90 ± 0.15

4 6.30 ± 0.13 5.60 ± 0.18

6 6.00 ± 0.15 5.20 ± 0.20

8 5.80 ± 0.17 5.00 ± 0.22

24 5.50 ± 0.20 4.80 ± 0.25

Data estimated from graphical representations in Dehghan et al., AAPS PharmSciTech, 2013.

[7][9]

While isomalt's degradation was less efficient, it was sufficient to trigger the drug release

mechanism in the CODES™ system.[7][8]

In Vitro Drug Release
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Despite the differences in pH reduction rates, the in vitro dissolution profiles of 5-ASA from

CODES™ tablets formulated with either isomalt or lactulose were remarkably similar. Both

formulations showed negligible drug release in simulated gastric (pH 1.2) and intestinal fluids

(pH 6.8). Upon introduction to a medium containing rat cecal contents, both systems released

their entire drug load within approximately 2 hours.

Table 2: Comparative In Vitro Release of 5-ASA from CODES™ Tablets

Time (hours)
Cumulative Release (%) -
Isomalt Formulation

Cumulative Release (%) -
Lactulose Formulation

1 (pH 1.2) ~0% ~0%

4 (pH 6.8) ~5% ~5%

5 (pH 6.8 + cecal contents) ~60% ~75%

6 (pH 6.8 + cecal contents) ~100% ~100%

Data estimated from graphical representations in Dehghan et al., AAPS PharmSciTech, 2013.

[7][9]

Statistical analysis showed no significant difference in the overall drug release rates between

the two formulations.[7][9]

In Vivo Pharmacokinetic Performance
An in vivo study in rabbits further confirmed the comparable performance of the two sugars.

The pharmacokinetic parameters for 5-ASA following oral administration of CODES™ tablets

containing either isomalt or lactulose were not significantly different.

Table 3: Pharmacokinetic Parameters of 5-ASA in Rabbits (Mean ± SD, n=6)

Formulation Cmax (µg/mL) Tmax (h) AUC0-t (h·µg/mL)

5-ASA + Isomalt 2.73 ± 0.46 4.67 ± 1.15 20.95 ± 1.54

5-ASA + Lactulose 2.47 ± 0.85 4.67 ± 1.15 19.20 ± 1.34

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3581651/
https://www.researchgate.net/publication/233887637_Assessment_of_Isomalt_for_Colon-Specific_Delivery_and_Its_Comparison_with_Lactulose
https://pmc.ncbi.nlm.nih.gov/articles/PMC3581651/
https://www.researchgate.net/publication/233887637_Assessment_of_Isomalt_for_Colon-Specific_Delivery_and_Its_Comparison_with_Lactulose
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12420541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Source: Dehghan et al., AAPS PharmSciTech, 2013.[10]

These results indicate that while lactulose is a more potent trigger in terms of acid production,

isomalt is sufficiently effective to enable a comparable in vivo performance within the CODES™

framework.[7][8]

Key Differentiator: Chemical Compatibility and the
Maillard Reaction
A critical advantage of isomalt over lactulose lies in its chemical stability. Lactulose, as a

reducing sugar, can participate in the Maillard reaction with drugs that have primary or

secondary amino groups, such as 5-ASA.[7][8][9] This reaction can lead to the formation of

brownish-colored adducts and potentially carcinogenic compounds, raising concerns about

drug stability and safety.[7][10][11]

Isomalt, being a sugar alcohol, does not undergo this reaction.[7][9] Compatibility studies have

shown that a solution of 5-ASA and lactulose develops a brownish color over 24 hours,

indicating a reaction, while a solution with 5-ASA and isomalt remains colorless, similar to the

control.[7][9] This makes isomalt a safer and more suitable alternative for formulating colon-

specific delivery systems for amine-containing drugs.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The

following protocols are summarized from the key comparative study.

In Vitro Degradation (pH Study)
Preparation of Cecal Contents: Cecal content is collected from male Sprague-Dawley rats

(350-400g) fasted overnight.

Dispersion: The cecal content is dispersed in a phosphate buffer (pH 6.8) under anaerobic

conditions (purging with nitrogen gas) to achieve a final concentration of 10% (w/v).

Incubation: 100 mg of either isomalt or lactulose is added to 10 mL of the 10% rat cecal

dispersion. A control sample contains only the cecal dispersion.
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pH Measurement: All samples are incubated at 37°C. The pH of each sample is measured at

predefined time intervals (e.g., 0, 1, 2, 3, 4, 6, 8, and 24 hours) using a calibrated pH meter.

Replication: The experiment is performed in triplicate to ensure reproducibility.[7][9]

In Vitro Dissolution Study
Apparatus: USP Dissolution Apparatus II (paddle method) is used, operating at 50 rpm and

37 ± 0.5°C.

Phase 1 (Stomach Simulation): Tablets are placed in 375 mL of 0.1 N hydrochloric acid (pH

1.2) for 1 hour.

Phase 2 (Small Intestine Simulation): 125 mL of 0.2 M trisodium phosphate is added to the

vessel to adjust the pH to 6.8. The tablets are tested for an additional 3 hours.

Phase 3 (Colon Simulation): 5g of fresh rat cecal content is added to the dissolution medium.

Sampling: Aliquots of the dissolution medium are withdrawn at specific time intervals (e.g., 1,

2, 3, 4, 4.5, 5, 5.5, and 6 hours).

Analysis: The concentration of the released drug (e.g., 5-ASA) is determined using a suitable

analytical method like HPLC.[7][9]
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Fig. 2: General experimental workflow for comparing Isomalt and Lactulose in CODES™.

In Vivo Pharmacokinetic Study
Animal Model: Male rabbits are typically used.

Dosing: Animals are fasted overnight and then orally administered a single CODES™ tablet

containing either the isomalt or lactulose formulation.

Blood Collection: Blood samples are collected from the marginal ear vein at predetermined

time points (e.g., 0, 1, 2, 3, 4, 5, 6, 8, 12, and 24 hours) post-dosing.

Plasma Separation: Plasma is separated by centrifugation.
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Drug Analysis: The concentration of the drug (and its metabolites, if necessary) in the plasma

samples is quantified using a validated HPLC method.

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key

pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Conclusion and Future Perspectives
The experimental data robustly demonstrates that isomalt is a viable and, in some respects,

superior alternative to lactulose for use in microbially-triggered colon-specific drug delivery

systems like CODES™.

Performance: While lactulose exhibits a faster rate of fermentation and acid production in

vitro, isomalt's fermentation is sufficient to trigger timely and complete drug release, resulting

in a comparable in vivo pharmacokinetic profile.[7][8]

Safety and Stability: Isomalt's key advantage is its non-reducing nature, which prevents the

Maillard reaction with amine-containing drugs.[7][9] This enhances the stability of the

formulation and avoids the potential formation of harmful byproducts.

Based on these findings, isomalt can be confidently selected as a trigger carbohydrate,

especially when formulating drugs susceptible to interaction with reducing sugars. This allows

for the development of safer and more stable colon-targeted therapies without compromising

on the in vivo performance of the delivery system. Future research could explore the use of

isomalt in other microbially-activated delivery platforms and with a wider range of therapeutic

agents to further validate its utility in this important field of drug delivery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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